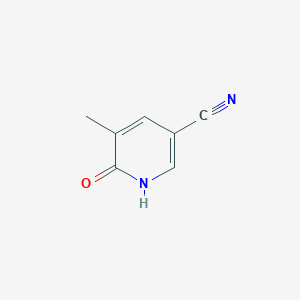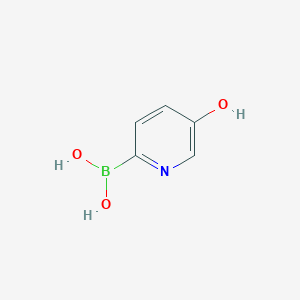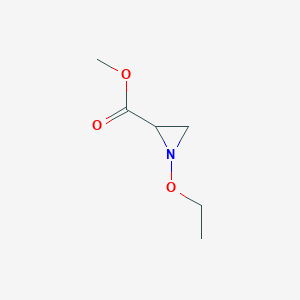
4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl-, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Methylchroman-4-one is a chiral compound belonging to the class of chromanones Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with aldehydes in the presence of a catalyst. The reaction conditions often include:
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylchroman-4-one may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can help in obtaining the desired enantiomer with high enantiomeric purity.
化学反応の分析
Types of Reactions
®-3-Methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding chroman-4-one derivatives.
Reduction: Reduction reactions can yield chromanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Chroman-4-one derivatives.
Reduction: Chromanol derivatives.
Substitution: Halogenated chromanones.
科学的研究の応用
®-3-Methylchroman-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-3-Methylchroman-4-one involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The compound’s effects on molecular pathways, such as the inhibition of pro-inflammatory enzymes, contribute to its potential therapeutic benefits.
類似化合物との比較
Similar Compounds
3-Methylchroman-4-one: The racemic mixture of the compound.
4H-Chromen-4-one: A structurally similar compound with different substituents.
Chromanol derivatives: Compounds derived from the reduction of chromanones.
Uniqueness
®-3-Methylchroman-4-one stands out due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The specific stereochemistry of the ®-enantiomer may enhance its interaction with biological targets, leading to improved efficacy in certain applications.
特性
CAS番号 |
646064-71-3 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
(3R)-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1 |
InChIキー |
PYKLMHVJWGDWOH-SSDOTTSWSA-N |
異性体SMILES |
C[C@@H]1COC2=CC=CC=C2C1=O |
正規SMILES |
CC1COC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)

![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)

![6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)



![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)



![5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11922273.png)
